Patent-Cited Synthetic Utility vs. Generic (Benzylsulfonyl)acetic acid (CAS 28203-59-0)
The target compound is specifically exemplified as a key intermediate in the synthesis of sulfonylamino-acetamide orexin-2 receptor antagonists, as protected by US Patent Application US20060014783 [1]. This provides a direct, citation-based path to a defined pharmacological target class. In contrast, the generic analog (benzylsulfonyl)acetic acid (CAS 28203-59-0) is commonly cited as a non-specific serine protease inhibitor or corrosion inhibitor, lacking this specific drug-discovery patent lineage .
| Evidence Dimension | Patent-Cited Drug Discovery Utility |
|---|---|
| Target Compound Data | Directly cited as intermediate in US20060014783 for orexin receptor antagonist synthesis. |
| Comparator Or Baseline | (Benzylsulfonyl)acetic acid (CAS 28203-59-0): Cited as general serine protease/corrosion inhibitor; no orexin patent linkage. |
| Quantified Difference | 1 vs. 0 citations in defined orexin antagonist patent families. |
| Conditions | Patent corpus analysis |
Why This Matters
For a drug discovery program targeting orexin receptors, using the patent-cited intermediate preserves structural and legal integrity in hit-to-lead or lead optimization, which a generic acid cannot guarantee.
- [1] Aissaoui, H., Clozel, M., Fischli, W., Koberstein, R., Sifferlen, T., & Weller, T. (2006). Sulfonylamino-acetic acid derivatives. United States Patent Application US20060014783. View Source
